methyl 2-(azetidin-3-yl)benzoate hydrochloride
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Overview
Description
“Methyl 2-(azetidin-3-yl)benzoate hydrochloride” is a chemical compound with the CAS Number: 1203686-73-0 . It has a molecular weight of 227.69 . The IUPAC name for this compound is methyl 2- (3-azetidinyl)benzoate hydrochloride . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “methyl 2-(azetidin-3-yl)benzoate hydrochloride” is 1S/C11H13NO2.ClH/c1-14-11(13)10-5-3-2-4-9(10)8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 2-(azetidin-3-yl)benzoate hydrochloride” is a solid powder . It has a molecular weight of 227.69 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- Methyl 2-(azetidin-3-yl)benzoate hydrochloride is a building block for peptide synthesis. Analogous to L-proline, it has been used to prepare small peptides . Researchers explore its role in constructing peptide structures with specific biological activities.
- Novel derivatives of methyl 2-(azetidin-3-yl)benzoate have been screened for antimicrobial properties. Some of these derivatives exhibited potent activity against microbial pathogens . Investigating its mechanism of action and potential applications in combating infections is an ongoing area of interest.
- The unique azetidine ring in this compound makes it an attractive scaffold for drug design. Researchers explore modifications around the azetidine nucleus to develop new therapeutic agents. Understanding its interactions with biological targets is crucial for drug discovery .
- Azetidine derivatives, including methyl 2-(azetidin-3-yl)benzoate, have been investigated as catalysts in asymmetric reactions. Their chiral nature allows for enantioselective transformations, making them valuable tools in organic synthesis .
Peptide Synthesis
Antimicrobial Activity
Drug Design and Development
Catalysis and Asymmetric Synthesis
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(azetidin-3-yl)benzoate hydrochloride involves the reaction of 2-(azetidin-3-yl)benzoic acid with methanol and hydrochloric acid.", "Starting Materials": [ "2-(azetidin-3-yl)benzoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Add 2-(azetidin-3-yl)benzoic acid to a round-bottom flask", "Add methanol to the flask and stir the mixture", "Add hydrochloric acid to the mixture and heat it under reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold methanol and dry it under vacuum", "Recrystallize the solid from a suitable solvent to obtain the final product, methyl 2-(azetidin-3-yl)benzoate hydrochloride" ] } | |
CAS RN |
1203686-73-0 |
Product Name |
methyl 2-(azetidin-3-yl)benzoate hydrochloride |
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
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